molecular formula C5H8N4O B13627351 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxamide

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13627351
M. Wt: 140.14 g/mol
InChI Key: PJXSDUAVGOUPTJ-UHFFFAOYSA-N
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Description

Dimethyl-1h-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1h-1,2,3-triazole-4-carboxamide typically involves a multistep process. . This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions.

Industrial Production Methods

Industrial production of dimethyl-1h-1,2,3-triazole-4-carboxamide may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1h-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of dimethyl-1h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-1h-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Conclusion

Dimethyl-1h-1,2,3-triazole-4-carboxamide is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and enhance our understanding of this intriguing compound.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1,5-dimethyltriazole-4-carboxamide

InChI

InChI=1S/C5H8N4O/c1-3-4(5(6)10)7-8-9(3)2/h1-2H3,(H2,6,10)

InChI Key

PJXSDUAVGOUPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)C(=O)N

Origin of Product

United States

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